Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate
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Overview
Description
Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 2-position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets . The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-Fluoro-6-methoxybenzothiophene-2-carboxylate: Characterized by the presence of fluorine, methoxy, and carboxylate ester groups.
Methyl 5-Fluoro-6-hydroxybenzothiophene-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 5-Chloro-6-methoxybenzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the fluorine atom can enhance its metabolic stability and binding affinity, while the methoxy group can modulate its electronic properties .
Properties
IUPAC Name |
methyl 5-fluoro-6-methoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3S/c1-14-8-5-9-6(3-7(8)12)4-10(16-9)11(13)15-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOUKYZJUQKHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(SC2=C1)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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